![molecular formula C18H22N2O4S2 B2856684 4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 941987-24-2](/img/structure/B2856684.png)
4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . It has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β .
Synthesis Analysis
The synthesis of this compound involves the design of a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were then synthesized into a series of "tetrahydrobenzo[d]thiazoles" .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 4,5,6,7-tetrahydrobenzo[d]thiazole core and additional functional groups. The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-bromodimedone with cyanothioacetamide . The residue from this reaction was purified by column chromatography on silica gel to yield the desired product .Wissenschaftliche Forschungsanwendungen
Dual Kinase Inhibition
This compound has been studied for its potential as a dual kinase inhibitor . Kinases like Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) are involved in the phosphorylation and deactivation of tumor suppressor proteins such as PTEN . Inhibiting these kinases can prevent the deactivation of PTEN, which is a crucial step in cancer prevention and therapy .
Anti-Inflammatory Activity
Another significant application is in the field of anti-inflammatory drugs . Derivatives of the tetrahydrobenzo[d]thiazole moiety have shown to activate NRF2 via a non-electrophilic mechanism and inhibit inflammation in macrophages . This suggests that the compound could be used to develop new anti-inflammatory medications.
Neurodegenerative Diseases
The inhibition of GSK3β is not only relevant to cancer but also to neurodegenerative diseases . GSK3β is implicated in the development of diseases like Alzheimer’s, and inhibitors of this kinase could be beneficial in creating treatments for such conditions .
Pharmacophore Mapping
The compound’s structure has been used in pharmacophore mapping and molecular docking studies to design and confirm a dataset of structural analogs . This process is vital for drug discovery and development, as it helps identify the most promising candidates for synthesis and testing.
Wirkmechanismus
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It binds to these kinases and inhibits their activity, thereby preventing the phosphorylation and subsequent deactivation of PTEN . This leads to an increase in the activity of PTEN, which can have various downstream effects depending on the cellular context.
Biochemical Pathways
The inhibition of CK2 and GSK3β affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation and thus promoting the PI3K/AKT pathway . By inhibiting CK2 and GSK3β, this compound prevents PTEN phosphorylation, thereby inhibiting the PI3K/AKT pathway .
Pharmacokinetics
The compound’s predicted density is1.272±0.06 g/cm3 , which may influence its absorption and distribution
Result of Action
The inhibition of the PI3K/AKT pathway by this compound can lead to a variety of cellular effects, most notably the suppression of cell growth and proliferation . This is because the PI3K/AKT pathway is involved in many cellular processes, including cell survival, growth, proliferation, and metabolism .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, the compound’s efficacy may be influenced by the cellular environment, including the presence of other signaling molecules and the specific cellular context
Zukünftige Richtungen
The compound shows promise as a dual kinase inhibitor, particularly in the context of preventing the deactivation of the PTEN tumor suppressor protein . Future research could focus on further optimizing the structure of this compound to enhance its inhibitory activity and evaluating its potential in clinical settings.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-13-8-10-14(11-9-13)26(22,23)12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)25-18/h8-11H,2-7,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJQTVWKUYPAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

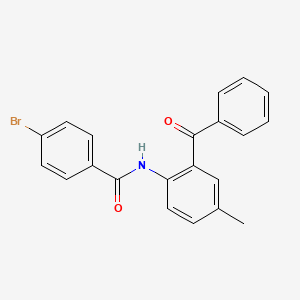

![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)
![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2856608.png)
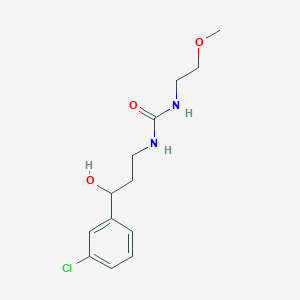

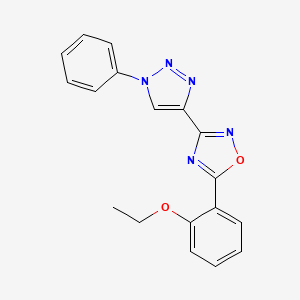
![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)
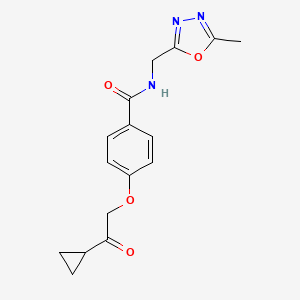
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)
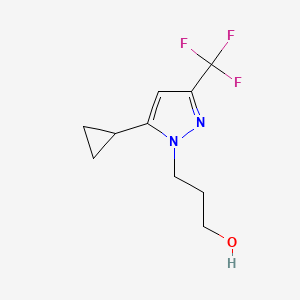
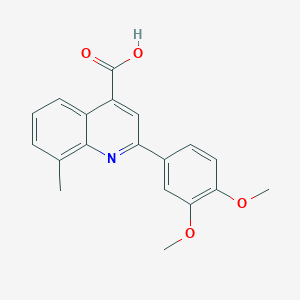
![(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2856624.png)